molecular formula C14H18N2O2S B2549286 N-[(4-Methoxythian-4-yl)methyl]-1,3-benzoxazol-2-amine CAS No. 2379994-54-2

N-[(4-Methoxythian-4-yl)methyl]-1,3-benzoxazol-2-amine

Cat. No.: B2549286
CAS No.: 2379994-54-2
M. Wt: 278.37
InChI Key: AHTADVAPMCJKMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(4-Methoxythian-4-yl)methyl]-1,3-benzoxazol-2-amine is a heterocyclic compound that features a benzoxazole ring fused with a thian ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-Methoxythian-4-yl)methyl]-1,3-benzoxazol-2-amine typically involves the formation of the benzoxazole ring followed by the introduction of the thian moiety. One common method includes the cyclization of 2-aminophenol with a suitable aldehyde to form the benzoxazole core. The thian ring can be introduced via a nucleophilic substitution reaction using a methoxythianylmethyl halide under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts and solvents are chosen to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

N-[(4-Methoxythian-4-yl)methyl]-1,3-benzoxazol-2-amine undergoes various chemical reactions, including:

    Oxidation: The thian ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The benzoxazole ring can be reduced under specific conditions to form dihydrobenzoxazole derivatives.

    Substitution: The methoxythianylmethyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrobenzoxazole derivatives.

    Substitution: Various substituted benzoxazole derivatives.

Scientific Research Applications

N-[(4-Methoxythian-4-yl)methyl]-1,3-benzoxazol-2-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(4-Methoxythian-4-yl)methyl]-1,3-benzoxazol-2-amine involves its interaction with specific molecular targets. The benzoxazole ring can intercalate with DNA, disrupting replication and transcription processes. The thian moiety can interact with enzymes, inhibiting their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • N-[(4-Methoxythian-4-yl)methyl]thieno[3,2-d]pyrimidin-4-amine
  • N-[(4-Methoxythian-4-yl)methyl]pyrido[2,3-d]pyrimidin-4-amine

Uniqueness

N-[(4-Methoxythian-4-yl)methyl]-1,3-benzoxazol-2-amine is unique due to its specific combination of a benzoxazole ring and a methoxythianylmethyl group. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

N-[(4-methoxythian-4-yl)methyl]-1,3-benzoxazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O2S/c1-17-14(6-8-19-9-7-14)10-15-13-16-11-4-2-3-5-12(11)18-13/h2-5H,6-10H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHTADVAPMCJKMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CCSCC1)CNC2=NC3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.